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Compound of Interest

Compound Name: Myelin basic protein, MBP (68-86)

Cat. No.: B15542227

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro stimulation of splenocytes
with Myelin Basic Protein (MBP) peptide (68-86). This peptide is a key immunodominant
epitope of MBP, crucial in the study of autoimmune demyelinating diseases such as multiple
sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).[1][2]
The following sections detail the necessary procedures for cell isolation, stimulation, and
subsequent analysis of cellular responses, including proliferation and cytokine production.

Core Applications

o T-Cell Proliferation Assays: To measure the antigen-specific proliferation of T-lymphocytes.

» Cytokine Profile Analysis: To determine the Th1/Th2/Th17/Treg cytokine signature in
response to MBP (68-86).

» Drug Efficacy Screening: To evaluate the immunomodulatory effects of therapeutic
candidates on MBP-specific T-cell responses.

Experimental Protocols
Protocol 1: Isolation and Preparation of Splenocytes

This protocol outlines the procedure for isolating splenocytes from rodents (e.g., Lewis rats or
SJL mice), which are commonly used in EAE models.[3][4]
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Materials:

e Spleen from experimental animal
e RPMI-1640 medium

o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution
e 70 um cell strainer

» Sterile petri dish

e Syringe plunger

» Red Blood Cell (RBC) Lysis Buffer
e Centrifuge

Procedure:

o Aseptically harvest the spleen from a euthanized animal and place it in a sterile petri dish
containing cold RPMI-1640 medium.

o Gently mash the spleen through a 70 um cell strainer using the plunger of a sterile syringe to
create a single-cell suspension.

e Wash the strainer with RPMI-1640 to maximize cell recovery.
o Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

o Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5
minutes at room temperature to lyse erythrocytes.

e Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge again.

o Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640
medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
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o Determine cell viability and concentration using a hemocytometer and Trypan Blue
exclusion.

» Adjust the cell concentration to the desired density for subsequent assays (e.g., 2 x 106
cells/mL).[5]

Protocol 2: Splenocyte Stimulation with MBP (68-86)

This protocol describes the in vitro restimulation of isolated splenocytes with the MBP (68-86)
peptide. This is a critical step in EAE studies to assess the recall response of antigen-specific
T-cells.[6]

Materials:

Isolated splenocyte suspension

MBP (68-86) peptide (typically at a stock concentration of 1 mg/mL)

96-well round-bottom cell culture plates

Complete RPMI-1640 medium

CO2 incubator (37°C, 5% CO2)

Procedure:

Plate the splenocyte suspension into 96-well plates at a density of 2 x 10"5 to 4 x 10”5 cells
per well in a volume of 100 uL.[6][7]

e Prepare a working solution of MBP (68-86) peptide in complete RPMI-1640. A final
concentration of 10 pg/mL is commonly used.[5][7][8][9]

e Add 100 pL of the MBP (68-86) working solution (or medium for unstimulated controls) to the
appropriate wells.

¢ Incubate the plates in a humidified incubator at 37°C with 5% CO2. The incubation time will
vary depending on the downstream assay:
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o Cytokine analysis (supernatant): 48 hours.[8][9]
o Proliferation assay (3H-thymidine): 60-72 hours.[3][5]

o Intracellular cytokine staining: 24 hours.[7]

Protocol 3: T-Cell Proliferation Assay (*H-Thymidine
Incorporation)

This assay measures the proliferation of T-cells in response to MBP (68-86) stimulation.

Procedure:

Following 60 hours of stimulation as described in Protocol 2, pulse each well with 1 puCi of
3H-thymidine.[5][9]

 Incubate the plate for an additional 12-18 hours.[8][9]
» Harvest the cells onto glass fiber filters using a cell harvester.
o Measure the incorporated radioactivity using a liquid scintillation counter.

e Results are typically expressed as counts per minute (cpm).

Protocol 4: Cytokine Analysis by ELISPOT and ELISA

These methods are used to quantify the frequency of cytokine-secreting cells (ELISPOT) or the
concentration of cytokines in the culture supernatant (ELISA).

ELISPOT (for IFN-y secreting cells):

o Coat a 96-well nitrocellulose-bottomed plate with an anti-rat IFN-y monoclonal antibody
overnight at 4°C.[6]

o Wash the plate and block with a suitable blocking buffer.
e Add 4 x 1075 splenocytes per well and stimulate with MBP (68-86) at 10 ug/mL.[5]

e Incubate for 48 hours at 37°C.[5]
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» Wash the wells extensively and add a biotinylated detection antibody against rat IFN-y.
» Following incubation and washing, add streptavidin-alkaline phosphatase.

o Develop the spots with a suitable substrate and count the number of spots, where each spot
represents a single cytokine-secreting cell.

ELISA (for IFN-y and IL-10 in supernatant):
» After 48 hours of stimulation, centrifuge the 96-well plates and collect the supernatants.[8]

e Perform a sandwich ELISA using commercially available kits for the desired cytokines (e.qg.,
IFN-y, IL-10) according to the manufacturer's instructions.[8]

» Results are expressed as pg/mL, calculated from a standard curve.

Data Presentation

The following tables summarize representative quantitative data from studies involving in vitro
stimulation of splenocytes with MBP (68-86).

Table 1: Proliferative Response of Splenocytes to MBP (68-86)

Proliferation (Mean

Treatment Group Antigen Stimulant Reference
cpm * SD)
MBP (68-86) (10
EAE Control 1251 [10]
Hg/mL)
_ MBP (68-86) (10
Naive DC 2002 [10]
ug/mL)
, MBP (68-86) (10
Medium 1710 [10]
Hg/mL)

Table 2: Cytokine Production by Splenocytes Stimulated with MBP (68-86)
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Number of mRNA-
Treatment Group Cytokine Measured expressing Reference
cells/10"5 MNC

PBS-treated EAE IFN-y High levels [5]
MBP (68-86) + IL-4 o

IFN-y Strikingly lower [5]
treated
PBS-treated EAE IL-4, IL-10, TGF-B Low levels [5]
MBP (68-86) + IL-4 o ]

IL-4, IL-10, TGF-B Significantly higher [5]

treated

Table 3: Frequency of IFN-y Secreting Cells (ELISPOT)

] ] IFN-y secreting
Treatment Group Antigen Stimulant Reference
cells/4x10"5 MNC

MBP (68-86) (10

PBS-treated EAE High levels [5]
Hg/mL)
MBP (68-86) (10 _

MBP (68-86) treated High levels [5]
Hg/mL)
MBP (68-86) (10 _

IL-4 treated High levels [5]
Hg/mL)

MBP (68-86) + IL-4 MBP (68-86) (10 o

Strikingly lower [5]
treated pg/mL)
Visualizations

Experimental Workflow
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Caption: Workflow for in vitro stimulation and analysis of splenocytes.
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Caption: T-cell activation by MBP (68-86) presented on MHC Class II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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